Ethyl 2-{[(1-benzoselenophen-2-yl)methyl]sulfanyl}propanoate
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Overview
Description
Ethyl 2-{[(1-benzoselenophen-2-yl)methyl]sulfanyl}propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
The synthesis of Ethyl 2-{[(1-benzoselenophen-2-yl)methyl]sulfanyl}propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide. The reaction is usually carried out under reflux to ensure complete conversion of the reactants to the desired ester .
Chemical Reactions Analysis
Ethyl 2-{[(1-benzoselenophen-2-yl)methyl]sulfanyl}propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding sulfoxide or sulfone, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol or the benzoselenophene moiety to a selenol.
Scientific Research Applications
Ethyl 2-{[(1-benzoselenophen-2-yl)methyl]sulfanyl}propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing selenium.
Biology: The compound’s selenium content makes it of interest in studies related to antioxidant activity and enzyme inhibition.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(1-benzoselenophen-2-yl)methyl]sulfanyl}propanoate involves its interaction with molecular targets such as enzymes and receptors. The selenium atom in the benzoselenophene moiety can participate in redox reactions, influencing the compound’s antioxidant activity. Additionally, the ester group can undergo hydrolysis to release the active carboxylic acid, which can interact with various biological pathways .
Comparison with Similar Compounds
Ethyl 2-{[(1-benzoselenophen-2-yl)methyl]sulfanyl}propanoate can be compared with other esters and selenium-containing compounds:
Ethyl benzoate: Similar ester structure but lacks the selenium atom, making it less effective in redox reactions.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl group, which can influence its reactivity and solubility.
Selenomethionine: Contains selenium but in a different chemical environment, leading to different biological activities.
Properties
CAS No. |
61775-98-2 |
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Molecular Formula |
C14H16O2SSe |
Molecular Weight |
327.3 g/mol |
IUPAC Name |
ethyl 2-(1-benzoselenophen-2-ylmethylsulfanyl)propanoate |
InChI |
InChI=1S/C14H16O2SSe/c1-3-16-14(15)10(2)17-9-12-8-11-6-4-5-7-13(11)18-12/h4-8,10H,3,9H2,1-2H3 |
InChI Key |
XSZBQPBIACEBKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)SCC1=CC2=CC=CC=C2[Se]1 |
Origin of Product |
United States |
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